Standard Type I RAF inhibitors (e.g., vemurafenib, dabrafenib) induce paradoxical ERK signaling in RAS-mutant models, undermining studies. AZ-628 (CAS 878739-06-1) solves this as a selective Type II pan-RAF inhibitor that potently blocks dimeric RAF without ERK reactivation.
AZ-628 is a highly selective, Type II pan-RAF kinase inhibitor demonstrating low-nanomolar potency against B-RafV600E (IC50 = 34 nM) and c-Raf-1 (IC50 = 29 nM) . Unlike early-generation inhibitors, AZ-628 functions as an αC-IN conformation inhibitor, allowing it to persistently occupy the ATP-binding site of RAF kinases. In procurement and assay design, AZ-628 is prioritized for its ability to inhibit both monomeric and dimeric RAF complexes, its high solubility in DMSO (up to 90 mg/mL), and its established utility in overcoming multidrug resistance (MDR) and paradoxical MAPK pathway activation. These baseline properties make it an essential tool compound for advanced oncology modeling, target engagement assays, and combination therapy screening.
Substituting AZ-628 with conventional Type I RAF inhibitors, such as vemurafenib or dabrafenib, fundamentally alters experimental outcomes in non-V600 BRAF or RAS-mutant models[1]. Type I inhibitors selectively target monomeric BRAF but induce RAF dimerization in wild-type or non-V600 cells, leading to paradoxical hyperactivation of the ERK signaling pathway. Furthermore, standard multikinase inhibitors like sorafenib lack the specific ABCG2-modulating properties of AZ-628, failing to reverse multidrug resistance in robust efflux models [2]. Procurement of exact AZ-628 is therefore critical when assay integrity depends on suppressing dimeric RAF signaling, avoiding paradoxical ERK activation, or evaluating ABCG2-mediated chemosensitization without the compound itself acting as an efflux substrate.
In wild-type RAF or non-V600 mutant models, Type I inhibitors (αC-OUT) like dabrafenib and vemurafenib induce RAF dimerization, leading to paradoxical ERK activation [1]. AZ-628, an αC-IN inhibitor, equipotently inhibits both monomeric and dimeric RAF. In CRAF-expressing HEK293T cells, dabrafenib treatment significantly increased CRAF S338 phosphorylation (a marker of paradoxical activation), whereas AZ-628 treatment successfully inhibited ERK without inducing pronounced CRAF S338 phosphorylation[2].
| Evidence Dimension | ERK inhibition and CRAF S338 phosphorylation (Paradoxical activation marker) |
| Target Compound Data | AZ-628 (2.5 μM) strongly inhibits ERK without significant CRAF S338 phosphorylation. |
| Comparator Or Baseline | Dabrafenib (2.5 μM) increases CRAF S338 phosphorylation, driving paradoxical activation. |
| Quantified Difference | AZ-628 completely avoids the paradoxical transactivation seen with equimolar dabrafenib. |
| Conditions | CRAF-expressing HEK293T cells, 2-hour treatment. |
Essential for researchers modeling RAS-mutant or non-V600 BRAF cancers where standard Type I inhibitors cause assay failure via paradoxical activation.
AZ-628 acts as a potent chemosensitizer in ABCG2-overexpressing multidrug-resistant (MDR) cancer cells. At non-toxic concentrations (3 μM), AZ-628 significantly decreased the IC50 of substrate drugs like mitoxantrone and SN-38 [1]. Notably, AZ-628 demonstrated superior MDR reversal efficacy compared to the standard positive ABCG2 modulator KO143 in H460/MX20 and S1-M1-80 cell lines, without acting as a substrate for ABC transporters itself.
| Evidence Dimension | Reversal of ABCG2-mediated MDR (IC50 reduction of chemotherapeutics) |
| Target Compound Data | AZ-628 (3 μM) significantly sensitized MDR cells to mitoxantrone and SN-38. |
| Comparator Or Baseline | KO143 (3 μM), a standard positive ABCG2 modulator. |
| Quantified Difference | AZ-628 showed better reversal effects than KO143 at equimolar concentrations. |
| Conditions | H460/MX20 and S1-M1-80 ABCG2-overexpressing cell lines. |
Validates AZ-628 as a dual-purpose procurement choice for both RAF inhibition and high-efficiency ABCG2 modulation in MDR screening.
AZ-628 exhibits distinct solubility and thermal stability profiles depending on the assay environment, which is critical for target engagement validation. In proteome-wide thermal shift assays (PISA), AZ-628 caused a significant change in BRAF solubility (thermal stabilization) in cell lysates, a phenomenon not observed in intact cell-based assays[1]. This distinct lysate-specific stabilization provides a precise quantitative marker for confirming direct BRAF engagement in vitro.
| Evidence Dimension | BRAF solubility/thermal stability shift |
| Target Compound Data | AZ-628 induces significant BRAF thermal stabilization in lysates. |
| Comparator Or Baseline | Intact cell-based assays (no significant BRAF solubility change). |
| Quantified Difference | Pronounced thermal shift in lysates versus negligible shift in whole cells. |
| Conditions | K562 cell lysates vs. intact cells, proteome-wide thermal shift assay (PISA). |
Guides assay developers to select AZ-628 specifically for lysate-based thermal shift assays to accurately quantify BRAF target engagement.
Because AZ-628 equipotently targets dimeric RAF without triggering paradoxical ERK activation, it is the preferred benchmark compound for screening therapies in RAS-mutant melanomas, colorectal cancers, and non-V600 BRAF models where standard Type I inhibitors (vemurafenib, dabrafenib) fail [1].
AZ-628's ability to outperform standard modulators like KO143 makes it an ideal tool compound for investigating ABCG2 efflux mechanisms and developing combination therapies aimed at resensitizing MDR cancer cells to standard chemotherapeutics like mitoxantrone and SN-38[2].
Due to its distinct ability to thermally stabilize BRAF in cell lysates, AZ-628 is highly suited for use as a positive control in proteome-wide thermal shift assays (PISA/CETSA) designed to validate direct kinase-inhibitor binding interactions in cell-free environments [3].
Acute Toxic;Irritant